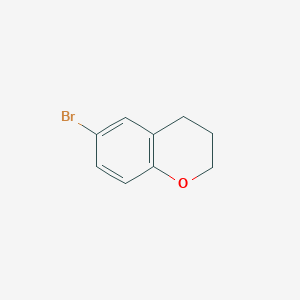
6-Bromochroman
説明
Synthesis Analysis
The synthesis of various bromochroman derivatives has been explored in several studies. For instance, a one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene was reported, highlighting a low consumption and pollution approach by utilizing byproducts from the initial steps as catalysts in subsequent steps . Similarly, novel brominated compounds such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one were synthesized from readily available chemicals and assessed for antibacterial activity . Other studies focused on synthesizing photochromic brominated biindenylidenediones, which demonstrated altered properties upon substitution of hydrogen atoms with bromines .
Molecular Structure Analysis
The molecular structures of bromochroman derivatives have been extensively analyzed using various techniques. Single-crystal X-ray diffraction data revealed the crystal structure of compounds such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which crystallizes in the monoclinic space group and is stabilized by π-π interactions and intermolecular hydrogen bonding . The crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde was also determined, showing stabilization through C–HO interactions and halogen-type interactions . Additionally, the crystal structure of 6-bromo-1,2,4-trichloro-3-ethoxy-3,7,7-trimethoxybicyclo[2.2.1]heptane was solved, providing insights into the conformational effects of substitution on the norbornane skeleton .
Chemical Reactions Analysis
The reactivity and chemical behavior of bromochroman derivatives have been studied through various spectroscopic and theoretical methods. For example, the electronic and vibrational properties of halogen-substituted chromones, including 6-bromochromone, were investigated using infrared, NMR, and UV-Vis spectroscopy, supported by DFT calculations . The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, with its intermolecular contacts examined by Hirshfeld surfaces and fingerprint plots .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromochroman derivatives have been characterized through experimental and theoretical studies. The vibrational spectroscopic, NBO, and HOMO-LUMO studies of 2-amino 6-bromo 3-formylchromone provided insights into the molecule's intra-molecular bonding and interactions . Theoretical calculations, including geometry optimization and molecular orbital calculations, were performed for compounds like 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman, with results in good agreement with experimental data .
科学的研究の応用
1. Synthesis and Chemical Properties
6-Bromochroman and its derivatives have been extensively studied for their synthesis and chemical properties. Zhou et al. (2013) developed a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman, highlighting its low consumption and pollution aspects (Zhou et al., 2013). Additionally, Cagide et al. (2019) optimized the synthesis of 6-Bromochromone-2-carboxylic acid, contributing to the discovery of chromone-based multitarget-directed ligands (Cagide et al., 2019).
2. Spectroscopic Analysis
The spectroscopic properties of 6-Bromochroman and similar compounds have been the subject of research. Erdogdu et al. (2019) conducted an investigation on the spectroscopic properties (infrared, NMR, UV–Vis) and theoretical calculations of chromone and halogen substituted chromone molecules (Erdogdu et al., 2019).
3. Nucleic Acids Research
In the field of nucleic acids research, 6-Bromochroman derivatives have shown potential. Summerton & Bartlett (1978) described the use of 6-bromo-5,5-dimethoxyhexanohydrazide for sequence-specific blocking of nucleic acids, showing promise in genetic research applications (Summerton & Bartlett, 1978).
4. Photolabile Protecting Groups
Lu et al. (2003) researched the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones, demonstrating its effectiveness under simulated physiological conditions (Lu et al., 2003).
5. Material Science and Photodiode Applications
In the realm of material science and optoelectronics, Ibrahim et al. (2016) studied the synthesis and photosensitivity characterizations of 9-(6-bromo-4-oxo-4H-chromen-3-yl)-3,4,6,7-tetrahydro-3,3,6,6-tetramethyl-2H-xanthene-1,8-(5H,9H)-dione (BOCTTX), suggesting its potential use as a photodiode in optoelectronic sensor applications (Ibrahim et al., 2016).
Safety and Hazards
特性
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDABVKWKOIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446075 | |
| Record name | 6-bromochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3875-78-3 | |
| Record name | 6-Bromochroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromochroman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes for incorporating 6-bromochroman into more complex molecules?
A1: 6-bromochroman serves as a valuable building block in synthesizing diverse compounds, particularly benzimidazole derivatives. One common approach involves reacting 6-bromochroman-2-yl)-1H-benzimidazole with various reagents like alkyl halides, alkyl chloroformates, and sulfonyl chlorides [, ]. This method, often utilizing polymer supports and different solvents, enables the efficient introduction of N-alkyl, N-carboxylate, and N-sulfonyl groups onto the benzimidazole core. These reactions generally proceed with high yields under mild conditions, offering a facile route to a library of potentially bioactive molecules. [, ].
Q2: Has 6-bromochroman been investigated for any specific biological activities?
A2: While 6-bromochroman itself hasn't been extensively studied for its biological activity, derivatives incorporating this structural motif have shown promise. For instance, N-substituted 2-(6-bromochroman-2-yl)-1H-benzimidazoles have demonstrated antibacterial activity, particularly against Staphylococcus aureus []. This finding suggests that 6-bromochroman-containing compounds could be further explored as potential antibacterial agents.
Q3: Are there any stereochemical considerations when synthesizing and utilizing 6-bromochroman derivatives?
A3: Yes, stereochemistry plays a crucial role in the synthesis and activity of 6-bromochroman derivatives. Research indicates that the reduction of N-(6-bromo-4-oxochroman-3-yl)acetamide can yield both cis and trans isomers of 3-amino-6-bromochroman-4-ol []. The specific isomer obtained depends on the reaction conditions and reagents used. This stereochemical control is essential as different isomers may exhibit varying biological activities.
Q4: What analytical techniques are commonly employed to characterize 6-bromochroman and its derivatives?
A4: Various analytical methods are used to characterize 6-bromochroman-containing compounds. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds [, ]. Additionally, techniques like mass spectrometry can provide valuable information about the molecular weight and fragmentation patterns of these compounds. Furthermore, evaluating the antibacterial activity of synthesized derivatives often involves determining minimum inhibitory concentrations (MIC) against specific bacterial strains [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



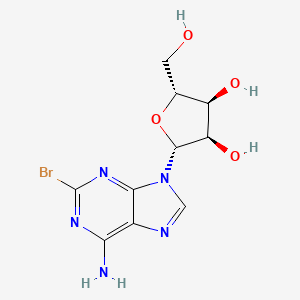
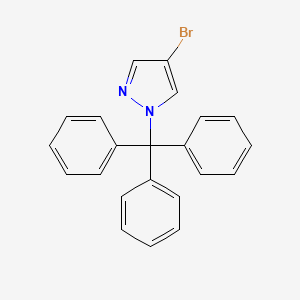


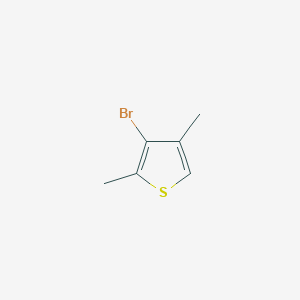
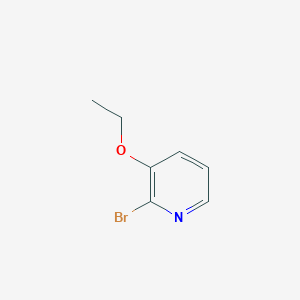
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
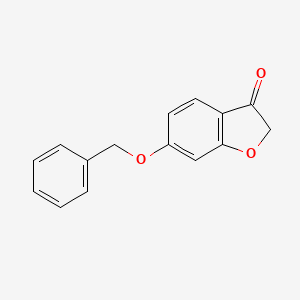
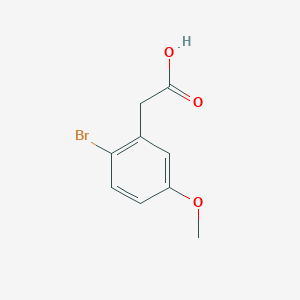
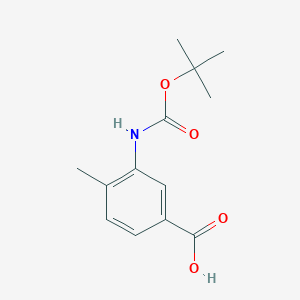


![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)